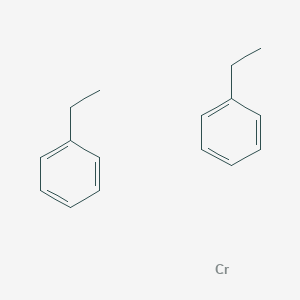

Chrome ; éthylbenzène

Vue d'ensemble

Description

Chromium ethylbenzene (CEB) is an organometallic compound with a chemical formula of Cr(C6H5CH2)3. It is a colorless, odorless, and highly reactive compound that is widely used in scientific research and laboratory experiments. It is a strong Lewis acid and has a wide range of applications in organic synthesis, catalysis, and chemical reactions. CEB is also used in electrochemistry and as a catalyst for polymerization reactions.

Applications De Recherche Scientifique

Oxydation catalytique de l'éthylbenzène

L'éthylbenzène est principalement oxydé pour produire de l'acétophénone, du benzaldéhyde et de l'acide benzoïque. Ces composés ont des applications répandues dans la production de parfums et de produits pharmaceutiques. Le processus d'oxydation est amélioré en utilisant des catalyseurs comme le fer et des catalyseurs à base de cobalt avec du peroxyde d'hydrogène tertiobutyle comme source d'oxygène .

Chrome en métallurgie

Le chrome est largement utilisé en métallurgie pour sa résistance à la corrosion et son amélioration de la dureté de l'acier. L'ajout de chrome à l'acier améliore considérablement sa qualité et sa durabilité, ce qui le rend idéal pour une utilisation dans la construction et la fabrication de machines lourdes .

Colorants et pigments

Les composés du chrome sont essentiels dans la production de divers colorants et pigments. En raison de ses couleurs vives et de sa stabilité, le chrome est utilisé pour produire des pigments pour les peintures, les encres et les plastiques, contribuant à l'esthétique et à la fonctionnalité de ces matériaux .

Conservateurs du bois

Les composés du chrome servent de conservateurs du bois, offrant une protection contre les parasites et la décomposition. Cette application est cruciale pour prolonger la durée de vie des structures et des meubles en bois, assurant leur longévité et réduisant le besoin de remplacements fréquents .

Applications de fonderie

Dans les fonderies, le chrome est utilisé dans le cadre du processus de moulage en sable. Il améliore la qualité des pièces moulées en améliorant leur finition et leur précision dimensionnelle, ce qui est essentiel pour les composants de précision dans diverses industries .

Catalyse

Le chrome agit comme catalyseur dans diverses réactions chimiques, notamment la déshydrogénation de l'éthylbenzène en styrène. Le styrène est un précurseur du polystyrène, un plastique largement utilisé, ce qui montre l'importance du chrome dans l'industrie chimique .

Tannage

L'industrie du tannage utilise des sels de chrome pour transformer les peaux animales en cuir. Ce processus est connu sous le nom de tannage au chrome et est préféré pour produire des produits en cuir doux, malléables et résistants à l'eau .

Interconnecteurs pour les piles à combustible à oxyde solide (SOFC)

Le chrome est utilisé dans la production d'interconnecteurs pour les SOFC. Ces interconnecteurs jouent un rôle essentiel dans les performances et la longévité des piles à combustible, qui sont des technologies prometteuses pour la production d'énergie propre et efficace .

Safety and Hazards

Orientations Futures

Mécanisme D'action

Target of Action

The primary targets of Chromium;Ethylbenzene are the beta subunit of mitochondrial ATP synthase and acid sites on catalysts . The beta subunit of mitochondrial ATP synthase plays a crucial role in cellular energy production and metabolic regulation . Acid sites on catalysts are involved in the cracking of ethylbenzene .

Mode of Action

Chromium;Ethylbenzene interacts with its targets through a series of reactions. In the Étard reaction, ethylbenzene undergoes oxidation to yield acetophenone . This reaction involves the reduction of chromium from Cr(VI) to Cr(III) . The Cr(III) then interacts with the beta subunit of mitochondrial ATP synthase, influencing physiological effects apart from insulin signaling .

Biochemical Pathways

The biochemical pathways affected by Chromium;Ethylbenzene involve the anaerobic degradation of ethylbenzene . The denitrifying strain EbN1 degrades both alkylbenzenes via different pathways which converge at benzoyl coenzyme A . The genes involved in these pathways have been identified .

Pharmacokinetics

The pharmacokinetics of Chromium;Ethylbenzene remain largely unknown. Studies on chromium-enriched yeast (cry), a widely used cr dietary supplement, show that cry is rapidly absorbed into the blood and slowly eliminated after oral administration, which could lead to the accumulation of cr in vivo .

Result of Action

The result of Chromium;Ethylbenzene’s action is the dehydrogenation of ethylbenzene to styrene . This reaction proceeds over a catalyst that usually contains chromium . The selectivity to styrene is enhanced by coupling of ethylbenzene dehydrogenation with the reverse water-gas shift reaction .

Action Environment

The action of Chromium;Ethylbenzene is influenced by environmental factors. Chromium (Cr) is found in all phases of the environment, including air, water, and soil . Its many chemical forms are pollutants with serious implications for the environment and human health . The presence of CO2 evolved from the reduction of chromium by ethylbenzene and from the gasification of the deposited oxygen-functionalised coke results in the dehydrogenation reaction becoming partially oxidative .

Analyse Biochimique

Biochemical Properties

Chromium ethylbenzene interacts with a variety of enzymes, proteins, and other biomolecules. For instance, it has been found to play a role in the dehydrogenation of ethylbenzene to styrene . This interaction involves a complex network of parallel and consecutive processes including cracking, steam reforming, and reverse water-gas shift .

Cellular Effects

The effects of Chromium ethylbenzene on cells and cellular processes are diverse. It influences cell function by interacting with various cellular pathways. For example, it has been shown to affect the surface chemistry of catalysts, which can have downstream effects on cellular metabolism .

Molecular Mechanism

At the molecular level, Chromium ethylbenzene exerts its effects through various mechanisms. It binds with biomolecules, inhibits or activates enzymes, and induces changes in gene expression . Notably, the presence of CO2 evolved from the reduction of chromium by ethylbenzene results in the dehydrogenation reaction becoming partially oxidative .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Chromium ethylbenzene change over time. It has been observed that the reaction profile shows an induction time corresponding to a cracking regime, followed by a dehydrogenation regime .

Metabolic Pathways

Chromium ethylbenzene is involved in several metabolic pathways. It interacts with enzymes and cofactors, and can affect metabolic flux or metabolite levels

Propriétés

IUPAC Name |

chromium;ethylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C8H10.Cr/c2*1-2-8-6-4-3-5-7-8;/h2*3-7H,2H2,1H3; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CICKSZMRNUBQQF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=CC=C1.CCC1=CC=CC=C1.[Cr] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20Cr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

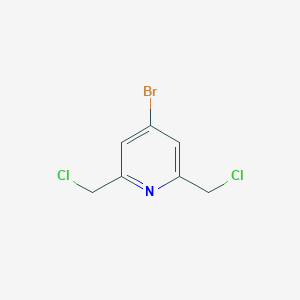

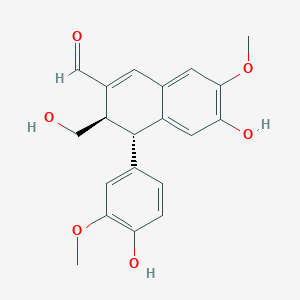

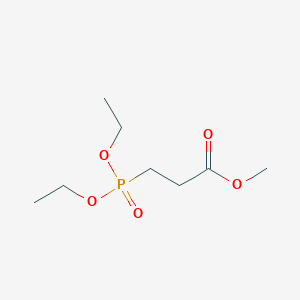

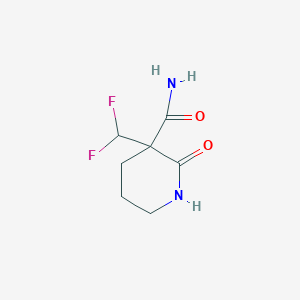

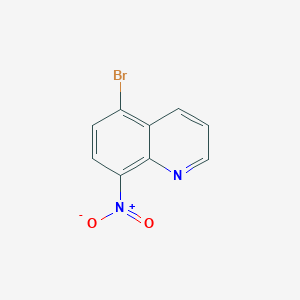

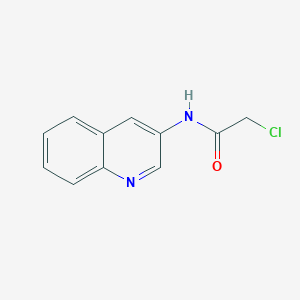

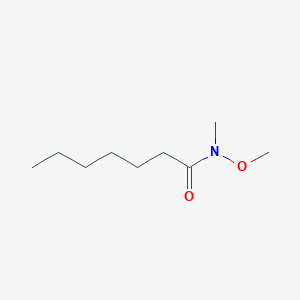

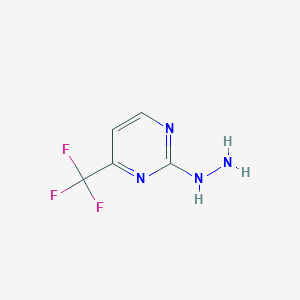

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2,6-Bis[[tert-butyl(dimethyl)silyl]oxy]phenol](/img/structure/B175882.png)

![[(1R,2S,3S,5S,8R,9R,10S,11S,13R,16S)-11,16-Diacetyloxy-2-benzoyloxy-5,8-dihydroxy-3-(2-hydroxypropan-2-yl)-6,10-dimethyl-14-oxatetracyclo[8.6.0.03,7.013,16]hexadec-6-en-9-yl] benzoate](/img/structure/B175884.png)

![Spiro[4.5]dec-6-en-8-one](/img/structure/B175913.png)

![12,13-Dihydro-3,9-dibromo-5H-Indolo[2,3-a]pyrrolo[3,4-c]carbazole-5,7(6H)-dione](/img/structure/B175916.png)